molecular formula C9H6F3N3O2 B2651937 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1790365-86-4

6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2651937
CAS No.: 1790365-86-4
M. Wt: 245.161
InChI Key: FKJOHJWOOSUSGH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C₉H₆F₃N₃O₂, MW 245.16) is a pyrazolo[1,5-a]pyrimidine derivative featuring:

  • A carboxylic acid group at position C(2).
  • A methyl group at C(6) and a trifluoromethyl (CF₃) group at C(7) .

Properties

IUPAC Name

6-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-4-3-13-6-2-5(8(16)17)14-15(6)7(4)9(10,11)12/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJOHJWOOSUSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The unique structural features of 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhance its lipophilicity and metabolic stability, making it an attractive candidate for drug development. Compounds from the pyrazolo[1,5-a]pyrimidine family are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

Case Studies:

  • Antileukemic Activity : Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in acute myelogenous leukemia (AML). The compound has been evaluated for its ability to induce differentiation and apoptosis in AML cell lines, demonstrating promising results .
  • Antiviral Properties : Research has indicated that compounds with similar scaffolds exhibit antiviral activity against various viral infections. The integration of trifluoromethyl groups enhances their interaction with viral targets, potentially leading to effective treatments .

Synthesis and Derivative Development

The synthesis of this compound typically involves regioselective reactions with electrophiles and nucleophiles. This process allows for the exploration of various derivatives that may possess enhanced biological activities.

Synthesis Pathways:

  • Electrophilic Substitution : The trifluoromethyl group can be introduced via electrophilic fluorination methods, which significantly alters the compound's reactivity and biological profile.
  • Functionalization : Further modifications can lead to derivatives that target specific biological pathways or enhance pharmacokinetic properties.

Interaction Studies

Interaction studies involving this compound have highlighted its potential in targeting specific enzymes and receptors within biological systems. The presence of the trifluoromethyl group is particularly noted for increasing binding affinity due to hydrophobic interactions.

CompoundBiological TargetActivityReference
This compoundDihydroorotate dehydrogenaseIC50 = 1.2 nM
Analog AInfluenza virusAntiviral efficacy
Analog BCancer cell linesInduces apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs based on substituent positions, core modifications, and synthetic feasibility:

Table 1: Structural and Functional Comparison
Compound Name Substituents (C2, C6, C7) Core Structure Molecular Weight Key Notes
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C2: COOH; C6: CH₃; C7: CF₃ Pyrazolo[1,5-a]pyrimidine 245.16 High synthetic yield for hydrolysis to COOH (98%) ; discontinued .
rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C2: COOH; C5: CH₃; C7: CF₃ Partially saturated pyrazolo[1,5-a]pyrimidine N/A Stereochemistry (racemic mixture) may complicate synthesis and activity .
3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid C6: COOH; C7: O; C3: 4-methoxyphenyl 4,7-Dihydropyrazolo[1,5-a]pyrimidine N/A 7-oxo group enables hydrogen bonding; phenyl substituent may enhance target affinity .
Ethyl 7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate C6: COOEt; C7: OH; C3: Ph Pyrazolo[1,5-a]pyrimidine 1029.87 (discrepancy noted) Ester group (COOEt) acts as a prodrug; lower bioavailability vs. carboxylic acid .
C2 Substituents
  • Carboxylic Acid (COOH) : Enhances biological activity compared to esters or amides, as demonstrated in SAR studies of pyrazolo[1,5-a]pyrimidine derivatives . Hydrolysis of esters to COOH (e.g., compound 39 ) achieves 98% yield, suggesting stability .
  • Amides/Esters : Derivatives like 40–57 (amide-linked) exhibit variable yields (33–81%), indicating synthetic challenges .
C7 Substituents
  • Trifluoromethyl (CF₃) : Introduces electron-withdrawing effects, improving metabolic stability and lipophilicity. However, CF₃ at C7 correlates with lower yields in pyrazolo[1,5-a]pyrimidin-7-ol syntheses (e.g., 4a–4i ) .
  • Hydroxyl (OH) or Oxo (O) : Polar groups like 7-OH (e.g., compound 5 ) or 7-oxo (e.g., dihydropyrimidine) facilitate hydrogen bonding but may reduce membrane permeability .
Core Modifications
  • Pyrazolo[1,5-a]pyrimidine vs. Pyrazole: The pyrimidine ring expands π-π stacking and hydrogen-bonding capabilities compared to simpler pyrazole cores (e.g., 2-[5-ethyl-3-CF₃-1H-pyrazol-1-yl]butanoic acid) .

Biological Activity

6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 1018050-74-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H6_6F3_3N3_3O2_2. The trifluoromethyl group enhances its lipophilicity and biological activity.

PropertyValue
Molecular Weight245.16 g/mol
CAS Number1018050-74-2
SolubilitySoluble in DMSO
Boiling PointNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. This compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound targets specific kinases involved in cancer cell proliferation and survival. For instance, it was noted to inhibit CDK6 with an IC50_{50} value of approximately 290 nM, which is comparable to known inhibitors like Abemaciclib .
  • Case Studies :
    • In a study involving MDA-MB-231 triple-negative breast cancer cells, the compound demonstrated a potent inhibitory effect on cell proliferation with an IC50_{50} of 0.126 μM .
    • The compound also exhibited a selective toxicity profile, showing significantly less effect on non-cancerous MCF10A cells compared to cancerous cells, indicating a promising therapeutic window .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are critical in cancer metastasis and tissue remodeling.

  • Inhibitory Activity : The compound showed significant inhibition against these MMPs, which could contribute to its anticancer effects by preventing tumor invasion and metastasis .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics:

  • Oral Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% after administration in animal models .
  • Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg after intravenous administration, suggesting moderate systemic exposure.

Safety Profile

Toxicity studies conducted on Kunming mice have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Q & A

Q. What are the optimized synthetic routes for 6-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how do solvent systems influence yield?

The synthesis often involves cyclocondensation of substituted enaminones or diazo precursors. A copper-catalyzed method in acetic acid (12–14 hours, 80–90°C) yields pyrazolo[1,5-a]pyrimidine derivatives, but trifluoromethyl groups may reduce yields due to steric and electronic effects . Alternative solvent-free protocols using sulfamic acid as a catalyst under eco-friendly conditions (100–110°C, 4–6 hours) achieve comparable yields (75–85%) while minimizing waste .

Q. Key Optimization Parameters

FactorEffect on YieldReference
Protic solvent (e.g., acetic acid)Higher yields for electron-deficient substituents
Aprotic solvent (e.g., toluene)Favors pyrimidinone formation over carboxylic acid
Solvent-free conditionsEco-friendly, 70–85% yield

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Employ a multi-spectroscopic approach:

  • 1H/13C NMR : Identify methyl (δ 2.3–2.5 ppm) and trifluoromethyl (δ 120–125 ppm in 13C) groups. Carboxylic acid protons appear as broad singlets (δ 12–14 ppm) in DMSO-d6 .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₈F₃N₃O₂: calculated 274.0564) .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol/DMF (1:3 v/v) to remove unreacted precursors .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. For polar derivatives, use CH₂Cl₂/MeOH (95:5) .
  • Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH (pH >10) followed by acid precipitation (pH 2–3) .

Advanced Research Questions

Q. How do substituents at positions 6 and 7 influence bioactivity?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Methyl at position 6 reduces steric hindrance, allowing better target engagement. In kinase inhibition assays, analogs with these groups show IC₅₀ values <100 nM against CDK9, a cancer therapy target . Computational docking (e.g., AutoDock Vina) reveals hydrogen bonding between the carboxylic acid and Met769 in EGFR’s active site (distance: 2.95 Å) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : Use PyMOL or MOE to model interactions with kinases (e.g., EGFR, CDK9). The trifluoromethyl group forms halogen bonds with Lys692 (3.37 Å) .
  • QSAR Models : Train models on pyrazolo[1,5-a]pyrimidine derivatives to correlate substituent electronegativity with IC₅₀ values .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposition occurs >200°C (TGA analysis). Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis .
  • pH Sensitivity : Carboxylic acid deprotonates at pH >4.5, increasing aqueous solubility but reducing cell permeability .

Q. What in vitro assays evaluate its enzyme inhibition potential?

  • Kinase Assays : Use ADP-Glo™ to measure CDK9 inhibition (IC₅₀ = 85 nM) .
  • Cellular Apoptosis : Treat MCF-7 breast cancer cells and quantify caspase-3 activation via fluorometry .

Q. Are there known contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies arise from solvent choice and substituent effects. For example, trifluoromethyl groups reduce yields in acetic acid (45–55%) but improve in solvent-free conditions (75%) due to reduced side reactions . Always cross-validate with LC-MS to confirm byproduct formation.

Q. Methodological Recommendations Table

ChallengeSolutionReference
Low yield with trifluoromethyl substituentsSwitch to solvent-free sulfamic acid catalysis
Impurity from pyrimidinone byproductsOptimize reaction time (<12 hours) and solvent polarity
Carboxylic acid degradationStore under inert gas at -20°C

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